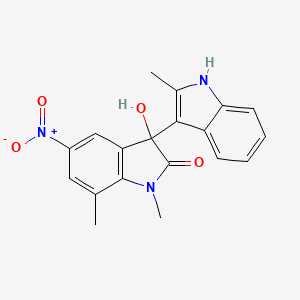
3'-hydroxy-1',2,7'-trimethyl-5'-nitro-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Descripción general
Descripción
3'-hydroxy-1',2,7'-trimethyl-5'-nitro-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NTB, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of NTB in inducing apoptosis in cancer cells involves the activation of the caspase pathway. NTB can activate caspase-3 and caspase-9, which are involved in the execution phase of apoptosis. NTB can also induce the release of cytochrome c from mitochondria, which can activate caspase-9. In photodynamic therapy, NTB can generate singlet oxygen upon irradiation with light, which can damage cancer cells.
Biochemical and physiological effects:
NTB has been shown to have various biochemical and physiological effects. In cancer cells, NTB can induce apoptosis and inhibit cell proliferation. NTB can also increase the production of reactive oxygen species, which can damage cancer cells. In addition, NTB can inhibit the migration and invasion of cancer cells. In organic electronics, NTB can improve the efficiency and stability of organic light-emitting diodes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTB has several advantages for lab experiments, including its high purity and stability. NTB can also be easily synthesized using different methods. However, the solubility of NTB is limited in some solvents, which can affect its bioavailability. In addition, the toxicity of NTB in vivo is not well studied, which can limit its potential applications in clinical settings.
Direcciones Futuras
NTB has shown promising results in various scientific research applications, and there are several future directions for its development. One direction is to study the toxicity and pharmacokinetics of NTB in vivo to evaluate its potential applications in clinical settings. Another direction is to explore the use of NTB in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Furthermore, the synthesis of NTB can be optimized to improve its yield and purity. Finally, the potential applications of NTB in other fields, such as optoelectronics and catalysis, can be explored.
Conclusion:
In conclusion, 3'-hydroxy-1',2,7'-trimethyl-5'-nitro-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NTB can be synthesized using different methods, and it has been studied for its potential applications in cancer therapy, photodynamic therapy, and organic electronics. The mechanism of action of NTB involves the activation of the caspase pathway and the generation of singlet oxygen. NTB has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the development of NTB, including the study of its toxicity and pharmacokinetics, the exploration of its use in combination with other therapies, and the optimization of its synthesis.
Aplicaciones Científicas De Investigación
NTB has been studied for its potential applications in different fields, including cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, NTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In photodynamic therapy, NTB can be used as a photosensitizer to generate singlet oxygen, which can damage cancer cells. In organic electronics, NTB can be used as a hole-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
3-hydroxy-1,7-dimethyl-3-(2-methyl-1H-indol-3-yl)-5-nitroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-10-8-12(22(25)26)9-14-17(10)21(3)18(23)19(14,24)16-11(2)20-15-7-5-4-6-13(15)16/h4-9,20,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZWWNOGCQLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2(C3=C(NC4=CC=CC=C43)C)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-hydroxy-1',2,7'-trimethyl-5'-nitro-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



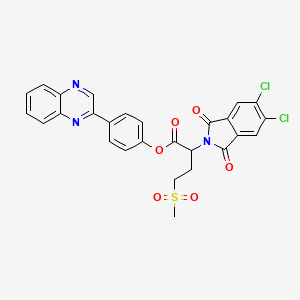
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)
![2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)
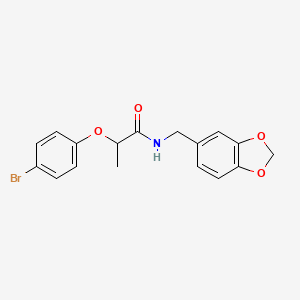

![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)
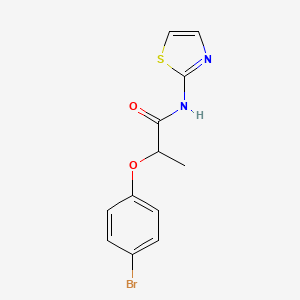
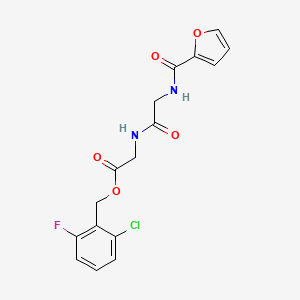
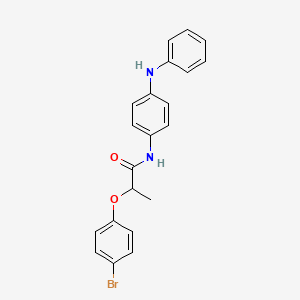
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4112227.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4112230.png)
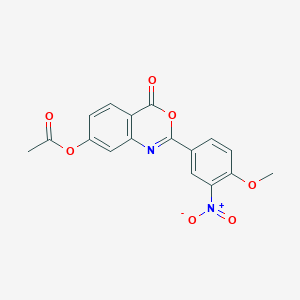
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112244.png)